molecular formula C17H15N3O3S B2967537 (E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide CAS No. 501107-90-0

(E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide

Cat. No.: B2967537
CAS No.: 501107-90-0
M. Wt: 341.39
InChI Key: AHZAMNLKDOSLFZ-UHFFFAOYSA-N
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Description

(E)-2-(2-((3-Hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide is a synthetic thiazolidinone derivative intended for research and development purposes. This compound is part of a class of chemicals known as 4-thiazolidinones, which have been extensively studied in medicinal chemistry for their diverse biological activities. Thiazolidinone derivatives are frequently investigated for their potent antimicrobial properties. Research on structurally similar compounds has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making this chemical scaffold a promising candidate for the development of new anti-infective agents . The core 4-thiazolidinone structure is a privileged pharmacophore in drug discovery, and its mechanism of action is often associated with targeting key bacterial enzymes or pathways. The specific substitution pattern on the thiazolidinone core, including the (E)-imino linkage and the acetamide functionality, is designed to optimize its interaction with biological targets. This compound is presented as a high-quality building block for chemical biology and pharmaceutical research. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human or veterinary use.

Properties

IUPAC Name

2-[2-(3-hydroxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-13-8-4-7-12(9-13)19-17-20-16(23)14(24-17)10-15(22)18-11-5-2-1-3-6-11/h1-9,14,21H,10H2,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZAMNLKDOSLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC(=CC=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological profiles, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.

Structure and Synthesis

The compound's structure features a thiazolidinone core with a phenylacetamide substituent and a hydroxyphenyl imine moiety. The synthesis typically involves the condensation of appropriate aromatic amines with thiazolidinone derivatives, which can be modified to enhance biological activity. For instance, various substituents have been explored to optimize the pharmacological effects of thiazolidinones.

Anticancer Activity

Thiazolidinone derivatives have shown significant anticancer properties across various cancer cell lines. For example, compounds derived from thiazolidinones have been tested against MCF-7 breast cancer cells, demonstrating promising results:

CompoundIC50 (μM)Cell Line
181.27MCF-7
191.50MCF-7
201.31MCF-7
21e1.003MCF-7
21a0.72A549

These compounds showed dose-dependent inhibition of cell proliferation and induction of apoptosis without adversely affecting normal cells .

Antioxidant Activity

The antioxidant potential of thiazolidinones has been extensively studied. The compound's ability to scavenge free radicals was evaluated using various assays:

CompoundEC50 (mM)Assay Type
3i0.565Lipid Peroxidation
3r0.708Lipid Peroxidation
69.18DPPH Assay

These results indicate that modifications to the thiazolidinone structure can significantly enhance antioxidant activity .

Antimicrobial Activity

Thiazolidinones exhibit antimicrobial properties against a range of pathogens. Studies have reported that certain derivatives show effective inhibition against bacterial strains, making them potential candidates for developing new antibiotics.

Case Studies

  • Anticancer Evaluation : A study by Verma et al. demonstrated that specific thiazolidinone derivatives inhibited the proliferation of breast cancer cells with IC50 values as low as 1.27 μM, indicating strong anticancer potential .
  • Antioxidant Mechanism : Research revealed that hydrogen bonding interactions between thiazolidinone derivatives and amino acids in human peroxiredoxin contributed to their antioxidant effects .
  • Antimicrobial Testing : Electrogenerated base-promoted synthesis of thiazolidinone derivatives showed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Configuration Key Features Reference
(E)-2-(2-((3-Hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide C17H15N3O3S 341.4 3-hydroxyphenylimino, N-phenylacetamide E Enhanced H-bonding, moderate lipophilicity
2-{(2E)-2-[(4-Hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide C17H15N3O3S 341.4 4-hydroxyphenylimino, N-phenylacetamide E Para-hydroxyl; altered H-bonding
2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide C25H21ClFN3O2S 481.97 4-chlorophenylimino, 4-fluorophenylethyl Z Bulky substituents; higher lipophilicity
(E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide C22H18FN3O3 ~391.4 Fluoroindolinyl, pyridinyl E Heterocyclic diversity; lower pKa (~5.8)

Key Observations:

  • Substituent Effects: The 3-hydroxyphenylimino group in the target compound provides meta-substitution, contrasting with the para-substituted analog in . This positional isomerism may influence receptor binding due to differences in hydrogen-bonding networks and steric hindrance.
  • Heterocyclic Diversity: Compounds like those in incorporate indolinone and pyridine rings, diversifying electronic profiles and pKa values (5.4–5.8), which may optimize bioavailability and target engagement.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of (E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide?

  • The compound is synthesized via a multi-step protocol. First, 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione is reacted with potassium carbonate in DMF, followed by the addition of a chloroacetylated intermediate (e.g., 2-chloro-N-substituted acetamide). The reaction is monitored by TLC, and the product is precipitated with water. Characterization includes IR (e.g., carbonyl stretches at ~1667 cm⁻¹), ¹H NMR (δ 3.8 ppm for -OCH₃, δ 7.5–6.9 ppm for aromatic protons), and mass spectrometry (e.g., m/z 430.2 [M+1]) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • IR Spectroscopy : Validates functional groups (e.g., imine C=N at ~1600–1650 cm⁻¹, carbonyl C=O at ~1667 cm⁻¹).
  • ¹H NMR : Assigns proton environments (e.g., -OCH₃ at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm).
  • Mass Spectrometry : Confirms molecular weight (e.g., experimental vs. calculated m/z) and fragmentation patterns .

Q. How can researchers optimize the yield of this compound during synthesis?

  • Key parameters include:

  • Solvent Choice : Polar aprotic solvents like DMF enhance reaction efficiency.
  • Catalyst Use : Potassium carbonate aids in deprotonation and intermediate activation.
  • Reaction Monitoring : TLC ensures reaction completion before workup. Adjusting stoichiometry (e.g., 1.5 mol equivalents of chloroacetylated intermediates) can improve yields .

Advanced Research Questions

Q. What pharmacological assays are suitable for evaluating the hypoglycemic activity of this compound?

  • In Vivo Models : Administer the compound to diabetic rodents (e.g., streptozotocin-induced Wistar rats) and monitor blood glucose levels over 24–72 hours. Compare results to metformin controls.
  • Mechanistic Studies : Perform glucose uptake assays in cultured hepatocytes or adipocytes using radiolabeled 2-deoxy-D-glucose .

Q. How can structural modifications enhance the compound’s antimicrobial efficacy?

  • SAR Analysis : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenylacetamide moiety to improve membrane permeability. Compare MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Hybrid Derivatives : Combine the thiazolidinone core with triazole or oxadiazole rings to broaden antimicrobial spectra .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
  • Dose-Response Analysis : Compare EC₅₀ values across studies to identify potency variations due to solubility or metabolic stability .

Q. How can computational modeling predict the compound’s binding affinity for target proteins?

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., PPAR-γ for hypoglycemic activity). Validate predictions with experimental IC₅₀ values.
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., imine nitrogen for nucleophilic attack) .

Q. What protocols assess the compound’s toxicity profile in preclinical models?

  • Acute Toxicity : Administer escalating doses (10–1000 mg/kg) to rodents and monitor mortality, organ histopathology (e.g., liver, kidney), and biochemical markers (ALT, creatinine).
  • Genotoxicity : Perform Ames tests or comet assays to detect DNA damage .

Methodological Notes

  • Data Validation : Cross-reference experimental yields and spectral data with computational predictions (e.g., %C/%H/%N via CHNS analysis) .
  • Contradictory Evidence : Discrepancies in biological activity may arise from assay conditions (e.g., serum concentration in cell culture) or impurity profiles. Always verify compound purity (>95%) via HPLC .

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